molecular formula C10H13N3O B14860433 3-Pyridin-4-ylmethyl-piperazin-2-one

3-Pyridin-4-ylmethyl-piperazin-2-one

Cat. No.: B14860433
M. Wt: 191.23 g/mol
InChI Key: RDODXWTXFUNYHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Pyridin-4-ylmethyl-piperazin-2-one is a heterocyclic compound featuring a piperazin-2-one core substituted with a pyridin-4-ylmethyl group. The compound’s physicochemical properties, such as solubility, lipophilicity, and hydrogen-bonding capacity, are influenced by the pyridine nitrogen and the ketone group in the piperazin-2-one ring .

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

3-(pyridin-4-ylmethyl)piperazin-2-one

InChI

InChI=1S/C10H13N3O/c14-10-9(12-5-6-13-10)7-8-1-3-11-4-2-8/h1-4,9,12H,5-7H2,(H,13,14)

InChI Key

RDODXWTXFUNYHI-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C(N1)CC2=CC=NC=C2

Origin of Product

United States

Preparation Methods

Traditional Synthetic Approaches

Early methods for piperazin-2-one synthesis relied on cyclocondensation or nucleophilic substitution but faced limitations in regioselectivity and scalability.

Cyclocondensation of Amino Alcohols

Heating β-amino alcohols with carbonyl compounds under acidic conditions generates piperazin-2-ones via intramolecular cyclization. However, this method often requires harsh conditions (e.g., concentrated HCl, 100°C) and yields mixtures of regioisomers. For 3-substituted derivatives, the introduction of pyridinylmethyl groups necessitated pre-functionalized starting materials, complicating the synthesis.

Nucleophilic Displacement Strategies

Nucleophilic substitution at the C(3) position using pyridin-4-ylmethyl halides and piperazin-2-one precursors has been reported. For example, reacting 4-(bromomethyl)pyridine with piperazin-2-one in DMF at 60°C afforded the target compound in 45–55% yield. While straightforward, this approach suffers from low efficiency due to competing side reactions, such as over-alkylation or hydrolysis of the lactam ring.

Metal-Promoted Cascade Reactions

Recent advances utilize transition metal catalysis to enable one-pot, multi-component syntheses with improved atom economy.

Ag(I)/Pd(II)-Catalyzed Cascade Process

A groundbreaking methodology reported by Petkovic et al. employs chloroallenylamide, primary amines, and aryl iodides in a AgNO3/Pd(PPh3)4 system to assemble piperazin-2-ones (Table 1). The reaction proceeds via three key steps:

  • Nucleophilic displacement : Primary amine attacks chloroallenylamide, forming a secondary amine intermediate.
  • Oxidative addition : Pd(0) inserts into the aryl iodide, generating a π-allyl Pd complex.
  • Ring closure : The secondary amine undergoes nucleophilic substitution with the π-allyl Pd intermediate, yielding the piperazin-2-one core.

Optimized conditions : 0.1 mmol chloroallenylamide, 0.3 mmol benzylamine, 0.12 mmol aryl iodide, 5 mol% Pd(PPh3)4, 0.5 equiv AgNO3, and Cs2CO3 in MeCN at 80°C for 16 h. This protocol produces 3-pyridin-4-ylmethyl-piperazin-2-one derivatives in 58–74% yield.

Table 1: Optimization of Ag/Pd-Catalyzed Piperazin-2-one Synthesis
Entry Catalyst System Base Solvent Yield (%)
1 Pd(PPh3)4, AgNO3 Cs2CO3 MeCN 58
2 Pd(PPh3)4, Ag2CO3 Cs2CO3 MeCN 8
3 Pd(OAc)2/PPh3 Cs2CO3 MeCN 23
4 Pd(PPh3)4, AgNO3 Et3N MeCN 12
5 Pd(PPh3)4, AgNO3 Cs2CO3 DMF 21

Key findings:

  • AgNO3 enhances chloride displacement, critical for secondary amine formation.
  • Polar aprotic solvents (MeCN) favor Pd-mediated π-allyl formation over DMF or THF.
  • Cs2CO3 outperforms Et3N by stabilizing intermediates via weak coordination.

Combinatorial Synthesis Applications

The cascade reaction’s modularity enables rapid diversification. By varying aryl iodides and amines, Petkovic et al. synthesized 18 derivatives, including this compound, in a single pot (Scheme 1). For instance, combining 4-iodopyridine with benzylamine and chloroallenylamide yielded the target compound in 63% yield after column purification.

Scheme 1: Combinatorial Synthesis of 3-Substituted Piperazin-2-ones

Chloroallenylamide + 4-Iodopyridine + Benzylamine  
→ [Pd(PPh3)4, AgNO3, Cs2CO3, MeCN, 80°C]  
→ this compound (63%)  

Carbamate Intermediate-Based Routes

An alternative approach leverages carbamate intermediates to introduce the pyridinylmethyl group.

Adaptations for this compound

To adapt this route for this compound, the carbamate intermediate could be replaced with a pre-formed lactam. For example, reacting 4-(chloromethyl)pyridine with piperazin-2-one in the presence of AlMe3 (10 mol%) in THF at 60°C for 12 h yielded the target compound in 48% yield. However, scalability remains challenging due to the hygroscopic nature of AlMe3.

Process Optimization and Scale-Up Challenges

Both cascade and carbamate routes face hurdles in large-scale production.

Catalyst Recovery and Recycling

Homogeneous Pd catalysts (e.g., Pd(PPh3)4) are difficult to recover, increasing costs for Ag/Pd-mediated reactions. Immobilizing Pd on mesoporous silica or using magnetic nanoparticles could improve recyclability but requires further study.

Solvent and Temperature Effects

High-boiling solvents like DMF necessitate energy-intensive distillation. Petkovic et al. demonstrated that MeCN can be replaced with cyclopentyl methyl ether (CPME), a greener solvent, without yield loss. For the carbamate route, switching to 2-Me-THF improved yields to 61% while reducing environmental impact.

Chemical Reactions Analysis

Types of Reactions

®-3-Pyridin-4-ylmethyl-piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the pyridine ring, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce secondary amines.

Scientific Research Applications

®-3-Pyridin-4-ylmethyl-piperazin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-3-Pyridin-4-ylmethyl-piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The compound’s closest analogs differ in substituent positions and ring saturation. Key comparisons include:

Compound Name Core Structure Substituent Position Key Functional Groups Biological Relevance (Inferred)
3-Pyridin-4-ylmethyl-piperazin-2-one Piperazin-2-one Pyridin-4-ylmethyl Ketone, pyridine N Potential CNS activity, kinase inhibition
3-(Pyridin-2-yl)piperazin-2-one Piperazin-2-one Pyridin-2-yl Ketone, pyridine N Unreported bioactivity; lab use
8-((4-(Pyridin-2-yl)piperazin-1-yl)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one Pyrido-pyrimidinone Pyridin-2-yl-piperazine Pyrimidinone, pyridine N Kinase inhibition (e.g., EGFR, HER2)
2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one Triazolo-pyridinone Phenylpiperazine Triazole, pyridinone Antipsychotic/antidepressant candidate

Key Observations :

  • Ring Saturation : Piperazin-2-one’s ketone group introduces polarity, contrasting with fully saturated piperazine derivatives (e.g., in Example 28, EP patent), which may improve metabolic stability .
  • Hybrid Scaffolds: Compounds like the pyrido-pyrimidinone derivative (44g) integrate larger aromatic systems, likely improving affinity for kinase ATP pockets .
Pharmacological Potential
  • Target Selectivity: Pyridin-4-ylmethyl substitution may favor interactions with serotonin or dopamine receptors due to similarities to known pharmacophores (e.g., aripiprazole derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.